3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid
Description
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked to a piperidine ring, which is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom. The Fmoc group is widely used in peptide synthesis due to its base-labile nature, allowing orthogonal deprotection in multi-step reactions . This compound serves as a critical intermediate in medicinal chemistry and drug discovery, particularly in the development of protease inhibitors, receptor ligands, and other bioactive molecules requiring rigid aromatic scaffolds .
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)19-8-5-7-18(15-19)20-9-6-14-28(16-20)27(31)32-17-25-23-12-3-1-10-21(23)22-11-2-4-13-24(22)25/h1-5,7-8,10-13,15,20,25H,6,9,14,16-17H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRMISLFVDQAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using the Fmoc group. This is followed by the introduction of the benzoic acid moiety through a series of coupling reactions. The reaction conditions often involve the use of bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzoic acid moiety.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid is in peptide chemistry. The Fmoc group serves as a protective group for the amine functionality during peptide synthesis. The ability to selectively remove the Fmoc group under mild conditions allows for the sequential addition of amino acids, facilitating the construction of complex peptides and proteins.
| Feature | Details |
|---|---|
| Protecting Group | Fmoc (Fluorenylmethoxycarbonyl) |
| Removal Conditions | Mild conditions (e.g., piperidine in DMF) |
| Applications | Peptide synthesis, drug development |
Synthetic Pathways
The synthesis of this compound typically involves several steps, including:
- Protection of the piperidine nitrogen using the Fmoc group.
- Coupling with benzoic acid through standard coupling reactions.
- Use of bases such as triethylamine and solvents like dichloromethane to facilitate reactions.
These synthetic routes are crucial for producing high-purity compounds necessary for research and pharmaceutical applications.
Research indicates that derivatives of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid exhibit various biological activities:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit dihydrofolate reductase (DHFR), which plays a critical role in the survival of pathogens such as Mycobacterium tuberculosis.
- Neurotransmitter Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways and providing analgesic or anti-inflammatory effects.
Pharmacological Spectrum
The pharmacological potential of piperidine derivatives, including this compound, encompasses a wide range of therapeutic areas:
- Anti-diabetic
- Anti-cancer
- Anti-inflammatory
- Antimicrobial
These properties make it a candidate for further research into new drug formulations targeting these conditions .
Case Studies and Research Findings
Several studies have highlighted the utility of piperidine derivatives in drug development:
- A study exploring the anti-cancer properties of piperidine derivatives indicated significant inhibition of cancer cell proliferation, suggesting potential applications in oncology .
- Research on enzyme inhibition demonstrated that compounds similar to 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid could serve as leads for developing new antibiotics targeting resistant strains .
Mechanism of Action
The mechanism of action of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids. This makes it a valuable tool in the synthesis of peptides and proteins.
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid, focusing on variations in protecting groups, carboxylic acid substituents, and linker chemistry.
Table 1: Structural and Functional Comparison of Key Analogs
Analysis of Structural Variations
Protecting Groups
- Fmoc vs. Boc : The Fmoc group (base-labile) is preferred in peptide synthesis for orthogonal deprotection, while tert-butoxycarbonyl (Boc, acid-labile) is used in environments requiring acid stability .
- Applications : Fmoc-protected compounds are ideal for solid-phase peptide synthesis (SPPS), whereas Boc analogs are less common in modern workflows due to harsher deprotection conditions .
Carboxylic Acid Substituents
- Benzoic Acid vs.
- Heterocyclic Modifications : Pyrazole-containing analogs (e.g., ) introduce additional hydrogen-bonding sites, enhancing interactions with biological targets like kinases or GPCRs.
Linker Chemistry
- Direct Attachment vs. Methoxy Linker : Direct attachment of benzoic acid to piperidine maximizes steric hindrance, favoring rigid conformations. Methoxy linkers (e.g., QY-0520) increase solubility and reduce steric clashes .
Fluorination and Chirality
- Difluorination: The 3,3-difluoropropanoic acid derivative () improves metabolic stability by resisting oxidative degradation, a key feature in prodrug design.
- Chiral Centers : Compounds like (R)-1-(((Fmoc)piperidine-3-carboxylic acid () enable enantioselective synthesis, critical for chiral drug development.
Biological Activity
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid, often referred to as Fmoc-piperidine derivative, is a compound of significant interest in medicinal chemistry. Its structure comprises a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis as a protective group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.43 g/mol
- CAS Number : 1217646-18-8
- Purity : Typically ≥ 95%
The biological activity of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid can be attributed to its interaction with various biological targets. The piperidine moiety is known for its pharmacological properties, including:
- Enzyme Inhibition : Compounds similar to this structure have been studied for their ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for the survival of certain pathogens like Mycobacterium tuberculosis (MtDHFR) .
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways and offering analgesic or anti-inflammatory effects .
Biological Activity and Research Findings
Recent studies have highlighted the potential of substituted benzoic acid derivatives, including this compound, in drug development:
- Antimicrobial Activity : Research indicates that derivatives of benzoic acid can exhibit inhibitory effects against bacterial strains. For instance, compounds designed based on the Fmoc-piperidine scaffold have shown promising activity against MtDHFR with IC50 values ranging from 7 to 40 μM .
- Anti-cancer Potential : The incorporation of the Fmoc group allows for the selective targeting of cancer cells. Studies on antibody-drug conjugates utilizing similar structures have demonstrated enhanced efficacy in targeting tumor cells .
- Peptide Synthesis Applications : The Fmoc group serves as a protective moiety in peptide synthesis, facilitating the development of complex peptides that can be biologically active . This is particularly important in the design of therapeutics that require precise structural configurations for optimal activity.
Case Study 1: Inhibition of MtDHFR
A study investigated various substituted benzoic acid derivatives for their ability to inhibit MtDHFR. Among the compounds tested, those structurally related to 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid exhibited significant inhibition with varying IC50 values. The most potent compound showed an IC50 value of 7 μM, indicating strong potential for development as an anti-tuberculosis agent .
Case Study 2: Cancer Targeting
In another study focusing on DLL3-targeted therapies, derivatives containing similar structural motifs were evaluated for their effectiveness in targeting cancer stem cells. The results indicated that compounds with the Fmoc-piperidine structure could enhance the delivery and efficacy of therapeutic agents against proliferative disorders .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for preparing 3-[1-(Fmoc)piperidin-3-yl]benzoic acid, and what purification methods are recommended?
Methodological Answer: The synthesis typically involves two key steps: (1) introducing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group to the piperidine nitrogen and (2) coupling the modified piperidine to a benzoic acid derivative. For Step 1, Fmoc-Cl (Fmoc chloride) is commonly used in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) with a base like triethylamine (NEt₃) . Step 2 often employs coupling reagents such as BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in DMF to link the piperidine to the benzoic acid backbone . Purification: Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or reverse-phase HPLC (using acetonitrile/water with 0.1% trifluoroacetic acid) is recommended. Final characterization should include ¹H/¹³C NMR, IR, and HRMS to confirm structure and purity .
Q. How is this compound characterized to confirm structural integrity in academic settings?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) is used to verify the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and the piperidine-benzoic acid linkage (δ 3.0–4.0 ppm for piperidine protons). ¹³C NMR confirms carbonyl groups (e.g., Fmoc carbonyl at ~155 ppm) .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode validates the molecular ion peak (e.g., [M+H]⁺ for C₂₈H₂₆N₂O₄⁺) .
- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (Fmoc carbonyl) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve conflicting NMR data for this compound, particularly in distinguishing diastereomers?
Methodological Answer: Conflicts in NMR data may arise from stereochemical impurities or solvent effects. To address this:
- Perform 2D NMR experiments (e.g., COSY, NOESY) to assign proton-proton correlations and spatial relationships, especially for the piperidine ring .
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers and confirm stereochemical purity .
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Q. What strategies improve coupling efficiency when using this compound in peptide synthesis?
Methodological Answer:
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves yields by enhancing reagent activation .
- Solvent optimization: Use DMF for polar intermediates or switch to dichloromethane (DCM) for acid-sensitive reactions .
- Coupling additives: Include HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization and improve activation .
Q. How can researchers evaluate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking Simulations: Use software like AutoDock Vina to predict binding poses and interaction hotspots (e.g., piperidine’s interaction with hydrophobic pockets) .
Q. What structural analogs of this compound have been studied, and how do substitutions affect bioactivity?
Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
